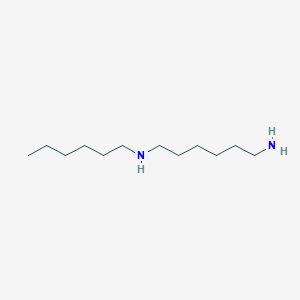

N'-hexylhexane-1,6-diamine

Description

Contextualization within Aliphatic Diamine Research

Aliphatic diamines are a fundamental class of organic compounds that serve as crucial building blocks in polymer science and chemical synthesis. Their bifunctional nature, conferred by the two amino groups, allows them to act as monomers for producing high-performance polyamides, such as nylon. For instance, the unsubstituted parent, hexane-1,6-diamine, is a key monomer, along with adipic acid, in the synthesis of nylon 6,6. conicet.gov.ar

The applications of aliphatic diamines extend beyond polyamides. They are utilized as cross-linking agents for epoxy resins, chain extenders in polyurethanes, and as precursors for diisocyanates. conicet.gov.ar In materials science, diamines are employed to functionalize surfaces, introducing amino groups that can alter surface properties or serve as attachment points for other molecules. For example, hexane-1,6-diamine has been used to functionalize poly(lactic acid) scaffolds to improve cytocompatibility and to modify graphene oxide composites for applications like heavy metal adsorption. researchgate.netrsc.org The ongoing research in this field focuses on developing novel diamines with tailored properties for advanced materials and synthesizing them through more sustainable and efficient methods, including biocatalytic routes. nih.govacs.org

Significance of N-Alkylation in Diamine Functionality

The introduction of alkyl groups onto the nitrogen atoms of a diamine, known as N-alkylation, is a powerful strategy for tuning its chemical and physical properties. Substituting one or more hydrogen atoms on the amine groups with an alkyl chain, such as the hexyl group in N'-hexylhexane-1,6-diamine, brings about several significant changes:

Basicity and Nucleophilicity: Alkyl groups are electron-donating, which generally increases the electron density on the nitrogen atom, thereby enhancing its basicity. However, the nucleophilicity of the resulting secondary or tertiary amine can be influenced by steric hindrance from the alkyl substituents.

Hydrogen Bonding: N-alkylation reduces the number of N-H bonds available for hydrogen bonding. A mono-N-alkylated diamine like this compound has one primary amine (two N-H bonds) and one secondary amine (one N-H bond), whereas the parent diamine has two primary amines (four N-H bonds). This alteration affects intermolecular forces, influencing properties like boiling point, melting point, and solubility.

Solubility: The introduction of a nonpolar alkyl chain, like a hexyl group, increases the compound's hydrophobicity, generally decreasing its solubility in polar solvents like water and increasing its solubility in nonpolar organic solvents.

Reactivity and Selectivity: The presence of both a primary and a secondary amine in an unsymmetrically substituted diamine creates opportunities for selective chemical reactions. The differential reactivity of the two amine groups can be exploited in multi-step syntheses. However, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) during synthesis presents a significant challenge, often leading to product mixtures. conicet.gov.ar

Modern synthetic methods aim to overcome these challenges by using specialized catalysts, such as ruthenium or iridium complexes, which can facilitate selective N-alkylation of amines with alcohols under controlled conditions, offering a greener alternative to traditional methods using alkyl halides. organic-chemistry.orgwiley.comacs.org

Table 1: Comparison of Physical Properties of Hexane-1,6-diamine and its N-Alkylated Derivatives This table illustrates the effect of N-alkylation on the physical properties of the hexane-1,6-diamine backbone. Data for the specific compound this compound is not widely available; therefore, related methylated derivatives are presented for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|---|

| Hexane-1,6-diamine | 124-09-4 | C6H16N2 | 116.20 | 204-205 | 42 | - |

| N,N'-Dimethyl-1,6-hexanediamine | 13093-04-4 | C8H20N2 | 144.26 | 96 (at 14 mmHg) | 15-18 | 1.447 |

| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | C10H24N2 | 172.31 | 209-210 | - | 1.436 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comchemicalbook.comchemicalbook.comebi.ac.uk

Historical Development and Current Research Trajectories of N-Substituted Hexane-1,6-diamine Derivatives

The study of N-substituted diamines has evolved significantly over the past century. Early work focused on fundamental synthesis methods, such as direct alkylation with alkyl halides, which often suffered from a lack of selectivity. nih.gov The development of polyamides and other polymers drove research into creating diamine derivatives that could impart specific properties like improved flexibility, solubility, or thermal stability to the final material.

Current research has several key trajectories:

Catalytic Synthesis: A major focus is on the development of highly selective and efficient catalytic systems for N-alkylation. This includes using transition metal catalysts (e.g., Ru, Ir, Cu) that enable the use of alcohols and ethers as alkylating agents in "borrowing hydrogen" or hydrogen autotransfer processes. nih.govacs.orgresearchgate.net These methods are more atom-economical and environmentally benign than traditional routes.

Bio-based and Pharmaceutical Applications: There is growing interest in using N-substituted diamines as intermediates for pharmaceuticals and agrochemicals. Research has shown that derivatives of diamines can exhibit a range of biological activities. conicet.gov.arresearchgate.net For example, N-substituted putrescine and cadaverine (B124047) have shown antiproliferative activity, and certain N-aryl derivatives of hexane-1,6-diamine have been investigated for their affinity to NMDA receptors.

Advanced Materials: N-substituted hexane-1,6-diamines are being incorporated into advanced materials. For example, N,N,N',N'-tetramethyl-1,6-hexanediamine is used to synthesize anion exchange membranes for fuel cells and as a template in zeolite synthesis. chemicalbook.com Other derivatives are used as curing agents for epoxy resins and as building blocks for supramolecular structures. The functionalization of hexane-1,6-diamine with more complex groups, such as silyl (B83357) moieties, creates bifunctional linkers for creating organic-inorganic hybrid materials.

Table 2: Selected Synthetic Methods for N-Alkylation of Diamines This table summarizes various approaches to synthesizing N-substituted diamines, highlighting the diversity of modern chemical methods.

| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., Propyl Bromide) | Base (e.g., K2CO3), optional Phase-Transfer Catalyst | Traditional method; often suffers from over-alkylation. | |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) | Controlled, stepwise method often used for complex amines. | conicet.gov.ar |

| Catalytic N-Alkylation (Borrowing Hydrogen) | Alcohols | Ru or Ir pincer complexes | Atom-economical, produces water as the only byproduct. | organic-chemistry.orgacs.org |

| Alkylation with Ethers | Ethers (e.g., Diethyl ether) | γ-Al2O3 | Eco-friendly, heterogeneous catalysis. | researchgate.net |

| Enantioconvergent N-Alkylation | α-carbonyl alkyl chlorides | Chiral Copper-Ligand Complex | Creates chiral amines from racemic starting materials. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N'-hexylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNXZIZMYUXGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N Hexylhexane 1,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of atoms and their connectivity. For N'-hexylhexane-1,6-diamine, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would be employed to confirm its constitution.

¹H NMR Chemical Shift Analysis

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the hexanediamine (B8719201) backbone and the N-hexyl substituent. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms. Protons on carbons directly bonded to nitrogen (α-carbons) are shifted downfield. The integration of these signals would correspond to the number of protons in each unique environment.

The expected signals would include a triplet for the terminal methyl (CH₃) group of the hexyl chain, multiple overlapping multiplets for the methylene (B1212753) (CH₂) groups of both alkyl chains, and signals for the protons on the carbons adjacent to the nitrogen atoms. The amine (N-H) protons would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hexyl CH₃ | ~0.90 | Triplet (t) | 3H |

| Hexyl (CH₂)₄ | ~1.2-1.4 | Multiplet (m) | 8H |

| Hexanediamine (CH₂)₄ | ~1.4-1.6 | Multiplet (m) | 8H |

| N-CH₂ (Hexyl) & N-CH₂ (Diamine) | ~2.6-2.8 | Multiplet (m) | 4H |

Note: The table presents predicted values based on typical chemical shifts for alkyl amines. Actual experimental values may vary.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the hexanediamine backbone being broken by the single N-hexyl substituent, all twelve carbon atoms are expected to be chemically non-equivalent, resulting in twelve distinct signals. Carbons bonded to nitrogen atoms are shifted downfield due to the deshielding effect of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Hexyl C1 (CH₃) | ~14 |

| Hexyl C2-C5 ((CH₂)₄) | ~22-32 |

| Hexyl C6 (N-CH₂) | ~50 |

| Diamine C1 (N-CH₂) | ~51 |

| Diamine C2-C5 ((CH₂)₄) | ~26-33 |

Note: The table presents predicted values. Data for 1,6-hexanediamine (B7767898) dihydrochloride (B599025) shows signals at approximately 40.3, 27.2, and 25.8 ppm chemicalbook.com. The presence of the hexyl group and the use of a different solvent would alter these values.

2D NMR Techniques

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity within the hexyl and hexanediamine carbon chains. For example, the protons of the N-CH₂ group of the hexyl chain would show a correlation to the adjacent CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connections across heteroatoms (like nitrogen) and confirming the location of the hexyl group on one of the terminal nitrogens of the hexanediamine backbone.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₂₈N₂), the nominal molecular weight is 200 g/mol .

The fragmentation of aliphatic amines in mass spectrometry is typically dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak corresponding to the intact molecule radical cation would be expected at m/z = 200.

Alpha-Cleavage: The most significant fragmentation would likely involve the loss of an alkyl radical from the carbon adjacent to a nitrogen.

Loss of a pentyl radical (C₅H₁₁) from the hexyl group would result in a prominent fragment at m/z = 129.

Cleavage within the hexanediamine chain could also occur, leading to various other fragments.

Other Fragments: A series of peaks separated by 14 mass units (CH₂) may be observed, which is characteristic of the fragmentation of long alkyl chains. libretexts.orgyoutube.com The mass spectrum of the parent compound, 1,6-hexanediamine, shows characteristic fragments that would also contribute to the spectrum of the N-hexyl derivative. nist.govrestek.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Identity |

|---|---|

| 200 | [C₁₂H₂₈N₂]⁺ (Molecular Ion) |

| 129 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 100 | [C₅H₁₀NH₂CH₂]⁺ |

| 86 | [C₄H₈NHCH₂CH₂]⁺ |

| 72 | [C₃H₆NHCH₂]⁺ |

| 58 | [C₂H₄NHCH₂]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds.

The IR spectrum of this compound would be dominated by absorptions characteristic of amines and alkyl chains. The IR spectrum of 1,6-hexanediamine provides a reference for the diamine portion of the molecule. nist.gov

N-H Stretch: The primary amine (-NH₂) group would show two bands around 3350-3250 cm⁻¹, while the secondary amine (-NH-) group would display a single, weaker band in the same region.

C-H Stretch: Strong absorptions between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations in the numerous methylene and methyl groups of the alkyl chains. docbrown.info

N-H Bend: A bending vibration for the primary amine (scissoring) is expected around 1650-1580 cm⁻¹.

C-N Stretch: These vibrations occur in the 1250-1020 cm⁻¹ region.

Raman spectroscopy is complementary to IR. C-C bond vibrations within the alkyl backbone, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum.

Table 4: Predicted Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3250 | N-H Stretch | Secondary & Primary Amine |

| 2950-2850 | C-H Stretch | Alkyl CH₃, CH₂ |

| 1650-1580 | N-H Bend | Primary Amine |

| 1470-1450 | C-H Bend | Alkyl CH₂ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reactants or byproducts. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Due to the polarity and relatively high boiling point of diamines, GC analysis often requires derivatization to increase volatility and prevent peak tailing on common non-polar columns. bre.com Reagents such as trifluoroethyl chloroformate or heptafluorobutyric anhydride (B1165640) can be used to convert the amine groups into less polar derivatives. google.comnih.gov A Flame Ionization Detector (FID) or a nitrogen-selective detector (TSD) would be suitable for detection.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common method for analyzing amines. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to ensure the amine is in its protonated form for better peak shape, would be appropriate. sielc.comsielc.com Detection can be achieved using a UV detector at a low wavelength if the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity and quantifying this compound. The volatility of this compound allows for its effective separation from non-volatile impurities and byproducts of synthesis, such as unreacted starting materials or di-N-alkylated species. The selection of the stationary phase and detector is critical for achieving optimal separation and sensitivity.

Typical GC Parameters for Analysis of N-Alkylated Diamines:

For the analysis of related N-alkylated diamines, a non-polar or mid-polarity capillary column is often employed. A common choice would be a column coated with a stationary phase like 5% phenyl-polydimethylsiloxane. The use of a Flame Ionization Detector (FID) is standard for hydrocarbon-containing compounds, offering high sensitivity. In instances where more definitive identification is required, coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the fragmentation pattern of the molecule to be analyzed, confirming its identity.

A study on the determination of 1,6-diaminohexane (HDA) utilized gas chromatography coupled with mass spectrometry (GC-MS) for the analysis of its acetylated derivatives. researchgate.net This approach highlights the utility of derivatization to improve chromatographic behavior and detection limits. For this compound, derivatization of the secondary amine could similarly be employed if necessary.

Table 1: Illustrative GC-FID Parameters for this compound Analysis (based on analogous compounds)

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-Polydimethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL (split mode) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for the analysis of less volatile derivatives or for purification purposes. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating N-alkylated diamines.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the amine groups and thus their retention on the column. The addition of an ion-pairing agent to the mobile phase can also be used to improve peak shape and retention. Detection is commonly achieved using a UV detector, although refractive index (RI) or evaporative light scattering (ELS) detectors can also be employed, especially if the analyte lacks a strong chromophore.

A research paper detailing the analysis of acetylated metabolites of 1,6-diaminohexane utilized liquid chromatography-mass spectrometry (LC-MS), demonstrating the power of this technique for sensitive and specific quantification in complex matrices. researchgate.net

Table 2: Representative HPLC Parameters for this compound Analysis (based on analogous compounds)

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the resulting crystal structure would reveal the conformation of the hexyl group, the geometry around the nitrogen atoms, and the nature of the intermolecular interactions, which would likely involve hydrogen bonding from the primary and secondary amine groups.

Table 3: Crystal Data for an Analogous Compound: Hexane-1,6-diammonium dinitrate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₈N₂²⁺·2NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2947 (1) |

| b (Å) | 11.6783 (3) |

| c (Å) | 8.1211 (2) |

| β (°) | 92.840 (1) |

| Volume (ų) | 596.26 (2) |

Reaction Chemistry and Mechanistic Investigations of N Hexylhexane 1,6 Diamine

Amination Reactions and Nucleophilic Reactivity

The presence of both a primary and a secondary amine group in N'-hexylhexane-1,6-diamine makes it a versatile nucleophile in amination reactions. The lone pair of electrons on each nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The nucleophilicity of the two amine groups is, however, not identical. The primary amine is generally more sterically accessible and thus may exhibit higher reactivity in certain reactions compared to the more hindered secondary amine.

In reactions with alkyl halides, this compound can undergo N-alkylation. The reaction can proceed in a stepwise manner, with the primary amine often reacting first to form a di-substituted diamine. Further alkylation can lead to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. The specific outcome of the reaction can be controlled by stoichiometry and reaction conditions.

The nucleophilic character of this compound is also evident in its reactions with carbonyl compounds. It can react with aldehydes and ketones to form imines (Schiff bases) at the primary amine and enamines at the secondary amine, which are important intermediates in various organic syntheses. In reactions with acyl chlorides or anhydrides, it readily forms amides.

Protonation Equilibria and Basicity Studies

As with other amines, the nitrogen atoms in this compound can accept protons, making the compound basic. The basicity of the two amine groups can be quantified by their respective protonation constants (pKa values of the conjugate acids). The pKa values are influenced by the electronic and steric effects of the alkyl substituents.

The hexyl group, being an electron-donating group, increases the electron density on the nitrogen atom to which it is attached, thereby increasing its basicity compared to the unsubstituted primary amine in hexane-1,6-diamine. Consequently, the secondary amine in this compound is expected to be more basic than the primary amine.

A study on N-alkyl substituted open-chain diamines provides insight into the expected protonation constants. While specific data for this compound is not available, the study on N-ethyl substituted diamines shows a clear trend of increasing basicity with N-alkylation. The protonation constants for some N-ethyl substituted diamines are presented in the table below, which can be used to estimate the approximate basicity of this compound.

| Diamine | log K (H+) | Ionic Strength (mol/L) |

|---|---|---|

| N-ethylethylenediamine | 10.130 | 0.108 |

| N-ethylethylenediamine | 7.107 | 0.112 |

| N,N'-diethylethylenediamine | 10.445 | 0.958 |

| N,N'-diethylethylenediamine | 7.527 | 0.985 |

Formation of Derivatives and Functionalized Products

The reactivity of the amine groups in this compound allows for the synthesis of a wide range of derivatives and functionalized products. These reactions are crucial for introducing new functional groups and for the construction of more complex molecules.

One common derivatization is the reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These derivatives often exhibit interesting biological activities and are used in the development of new pharmaceuticals and agrochemicals.

Another important class of derivatives is formed through reactions with sulfonyl chlorides, yielding sulfonamides. Sulfonamides are a well-known class of antibacterial drugs, and the incorporation of the this compound moiety could lead to new compounds with modified properties.

Furthermore, the primary amine group can be selectively protected, for example, by forming a carbamate (B1207046) (e.g., with a Boc group), allowing for selective reactions at the secondary amine. This strategy is essential for the controlled synthesis of complex molecules with multiple functional groups.

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving this compound are influenced by several factors, including the nature of the electrophile, the solvent, and the temperature. The steric hindrance around the secondary amine due to the hexyl group can lead to a slower reaction rate compared to the primary amine, especially with bulky electrophiles.

Thermodynamic data for reactions involving this compound are scarce in the literature. However, data for the parent compound, hexane-1,6-diamine, can provide some useful insights. The table below summarizes some of the thermodynamic properties of hexane-1,6-diamine.

| Property | Value | Unit |

|---|---|---|

| Enthalpy of fusion | 39.38 | kJ/mol |

| Enthalpy of vaporization | 49.3 | kJ/mol |

Stereochemical Aspects in Asymmetric Transformations

While this compound itself is not chiral, it can be used as a ligand or a chiral auxiliary in asymmetric synthesis after appropriate modification. For instance, by reacting it with a chiral molecule, a chiral derivative of this compound can be prepared.

These chiral derivatives can then be used to control the stereochemical outcome of various reactions, such as asymmetric reductions, alkylations, and aldol (B89426) reactions. The steric and electronic properties of the this compound backbone, combined with the chirality of the appended group, can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

The development of new chiral ligands based on diamine scaffolds is an active area of research, and this compound represents a potentially useful building block for the design of such ligands for asymmetric catalysis.

Polymerization Applications and Materials Science

Role as a Monomer in Condensation Polymerization

Condensation polymerization is a process where monomers join together, resulting in the formation of larger structural units while releasing smaller molecules such as water. savemyexams.com N'-hexylhexane-1,6-diamine's bifunctional nature, with two amine groups, allows it to act as a monomer in the synthesis of polymers like polyamides, polyurethanes, and polyureas.

Polyamide Synthesis

Polyamides are polymers characterized by repeating amide linkages (–CO–NH–). They are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or a diacyl chloride. science-revision.co.ukscribd.com The foundational example of this is the reaction between hexane-1,6-diamine and adipic acid to produce nylon 6,6. wikipedia.orgguidechem.com

When this compound is used as the diamine monomer, its N-hexyl group introduces significant structural changes compared to unsubstituted polyamides like nylon 6,6. The primary amine group of this compound reacts as expected, but the secondary amine, with its bulky hexyl substituent, creates a tertiary amide bond. google.com

The key consequence of this N-alkylation is the disruption of hydrogen bonding. In traditional polyamides, the hydrogen on the amide nitrogen forms strong intermolecular hydrogen bonds with the carbonyl oxygen of adjacent polymer chains. science-revision.co.uk These bonds are responsible for the high crystallinity, thermal stability, and mechanical strength of materials like nylon. yonsei.ac.kr The presence of the hexyl group on one of the nitrogen atoms in the polymer backbone prevents the formation of these hydrogen bonds at that site. This disruption leads to several predictable changes in the polymer's properties:

Reduced Crystallinity : The irregular polymer chain structure and lack of hydrogen bonding hinder the chains from packing into a regular, crystalline lattice. google.com

Lower Melting Point and Glass Transition Temperature (Tg) : Less energy is required to overcome the intermolecular forces, resulting in lower melting and glass transition temperatures. google.com

Increased Solubility : The disruption of hydrogen bonds makes the polymer more soluble in a wider range of organic solvents. yonsei.ac.kr

Enhanced Flexibility : The hexyl group acts as an internal plasticizer, increasing the free volume between polymer chains and enhancing flexibility.

Research on N-substituted polyamides has shown that introducing bulky or flexible side groups is a common strategy to improve solubility and processability while maintaining thermal stability. yonsei.ac.krncl.res.in For instance, studies on polyamides with various N-substituted side chains confirm that these modifications effectively break the hydrogen bonding that otherwise leads to high melting points and poor solubility. yonsei.ac.kr

Polyurethane and Polyurea Formulations

This compound also serves as a monomer in the synthesis of polyurethanes and polyureas, typically as a chain extender.

Polyurea Synthesis : Polyureas are formed by the reaction of a diisocyanate with a diamine. The amine groups of this compound react with the isocyanate groups (–NCO) to form urea (B33335) linkages (–NH–CO–NH–). The reaction is generally rapid and can be performed in bulk or solution.

Polyurethane Synthesis : While polyurethanes are primarily formed from diisocyanates and diols, diamines are frequently used as chain extenders in polyurethane-urea (PUU) formulations. mdpi.com In a typical two-step process, a diisocyanate is first reacted with a long-chain polyol to create a prepolymer with isocyanate end-groups. researchgate.net this compound is then added to react with these terminal isocyanate groups, extending the polymer chains. mdpi.com

The differing reactivity of the primary and secondary amines in this compound can influence the polymerization process and the final polymer architecture. The primary amine is generally more reactive with isocyanates than the secondary amine.

Function as a Chain Extender or Cross-linking Agent

In polyurethane and polyurea systems, low-molecular-weight diols or diamines are used as chain extenders to build molecular weight and create "hard segments" within the polymer structure. researchgate.nettdimdipolyurethane.com These hard segments provide mechanical strength and influence the thermal properties of the material.

This compound can function as a chain extender. google.com When reacted with an isocyanate-terminated prepolymer, it links the prepolymer chains together. The segment of the polymer derived from the this compound and the diisocyanate forms a hard segment. The properties of these hard segments are directly affected by the structure of the chain extender.

Studies comparing different diamine chain extenders in polyurethane dispersions have shown that the length and structure of the diamine's carbon chain impact the final mechanical properties. For example, decreasing the number of carbon atoms in the diamine chain extender (from six to two) has been shown to increase the tensile strength, tear strength, and hardness of the resulting polyurethane. researchgate.netscispace.com The presence of the hexyl group on this compound would be expected to create less organized, more flexible hard segments compared to those formed with the unsubstituted hexane-1,6-diamine, due to steric hindrance and the disruption of hydrogen bonding. This can lead to materials with lower hardness but potentially greater elasticity.

While diamines are primarily chain extenders, if a monomer with more than two reactive functional groups is used, it can act as a cross-linking agent, forming a three-dimensional polymer network. This compound itself has only two amine groups and thus acts as a linear chain extender.

Modification of Polymer Networks

The incorporation of this compound into a polymer network is a strategic method for modifying its properties. The introduction of the N-hexyl side chain can be considered a form of chemical modification aimed at improving processability and altering performance characteristics. ncl.res.in

By replacing a portion of a standard diamine like hexane-1,6-diamine with this compound, a copolymer is created with tailored properties. The N-hexyl groups disrupt the regularity of the polymer chains, which can:

Inhibit Crystallization : This leads to more amorphous and transparent materials.

Lower the Glass Transition Temperature : The bulky side groups increase the distance between polymer chains, effectively plasticizing the material and making it more flexible at lower temperatures. google.com

Improve Solubility : The reduction in intermolecular hydrogen bonding enhances solubility in common solvents, which is advantageous for processing and casting films. yonsei.ac.krncl.res.in

This approach of incorporating flexible side chains to modify polymer properties has been successfully demonstrated in various aromatic polyamides and polyimides, where pendent alkoxy groups were used to improve solubility and processability. ncl.res.in

Influence of Alkyl Substitution on Polymer Morphology and Performance

The substitution of a hydrogen atom with an alkyl group on the nitrogen of a diamine monomer has a profound effect on the resulting polymer's morphology and performance. The N-hexyl group in this compound is a prime example of this influence.

The primary impact is the prevention of hydrogen bond formation at the site of substitution. google.com This single modification cascades into significant changes in the polymer's higher-order structure and bulk properties.

Comparative Influence of Alkyl Substitution on Polyamide Properties

| Property | Polymer with Hexane-1,6-diamine (e.g., Nylon 6,6) | Polymer with this compound | Rationale |

|---|---|---|---|

| Hydrogen Bonding | Extensive | Reduced/Disrupted | The N-hexyl group replaces the amide hydrogen, preventing H-bond formation at that site. google.com |

| Crystallinity | High | Low / Amorphous | Disruption of hydrogen bonds and chain symmetry hinders regular packing into a crystal lattice. google.com |

| Melting Temperature (Tm) | High (approx. 265 °C for Nylon 6,6) wikipedia.org | Significantly Lower | Less energy is needed to overcome the weaker intermolecular forces. google.com |

| Glass Transition Temp. (Tg) | Moderate (approx. 50 °C) | Lower | The flexible hexyl side chain increases free volume and acts as an internal plasticizer. google.com |

| Mechanical Strength | High | Lower | Reduced crystallinity and hydrogen bonding decrease tensile strength and stiffness. |

| Solubility | Poor in common solvents | Improved | Weaker intermolecular forces allow solvent molecules to penetrate and dissolve the polymer more easily. yonsei.ac.kr |

Research has consistently shown that N-alkylation in polyamides leads to a decrease in crystallinity and melting temperature. A patent describing N-alkylated polyamides highlights that the formation of tertiary amide bonds is a key modification to create low glass transition temperature polyamides that can be used as flexible soft segments in block copolymers. google.com The long, flexible hexyl chain would be particularly effective in this role, imparting a more elastomeric character to the polymer compared to unsubstituted analogs.

Coordination Chemistry and Ligand Design with N Hexylhexane 1,6 Diamine

Chelating Behavior and Denticity

N'-hexylhexane-1,6-diamine possesses two nitrogen donor atoms separated by a flexible hexamethylene backbone. This structure allows it to act as a bidentate ligand, capable of coordinating to a single metal center to form a stable chelate ring. The formation of such a ring is generally favored due to the chelate effect, which leads to greater thermodynamic stability compared to complexes with analogous monodentate ligands. The two nitrogen atoms can coordinate to a metal ion, forming a nine-membered chelate ring. While five- and six-membered chelate rings are most common and generally the most stable, larger rings, though less common, are also known to form.

The denticity of this compound is expected to be two, with both nitrogen atoms acting as Lewis bases. However, the presence of a bulky hexyl group on one of the nitrogen atoms introduces steric hindrance, which can influence its coordination behavior. This steric bulk might affect the geometry of the resulting complex and could potentially lead to monodentate coordination under certain conditions, especially with smaller metal ions or in the presence of other bulky ligands. In such a case, only the primary amine would coordinate to the metal center.

The flexibility of the hexane-1,6-diamine backbone allows for both cis and trans coordination geometries in octahedral and square planar complexes. The specific geometry adopted would depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in obtaining the desired product.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including diamines. It is anticipated that this compound would form stable complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). For instance, studies on N-alkylated and N,N'-dialkylated diamines have shown the formation of discrete mononuclear complexes with these metals. researchgate.net The characterization of these hypothetical complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center, evidenced by a shift in the N-H stretching and bending vibrations.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

Elemental Analysis: To confirm the stoichiometry of the complex.

Based on related N,N'-dialkyl-1,6-hexanediamine complexes, the properties of potential transition metal complexes of this compound can be inferred.

Table 1: Postulated Properties of a Hypothetical [Cu(this compound)Cl₂] Complex

| Property | Expected Value/Observation |

| Appearance | Blue or green solid |

| Coordination Geometry | Distorted tetrahedral or square planar |

| Magnetic Moment | Paramagnetic (approx. 1.73 B.M.) |

| IR Spectroscopy (cm⁻¹) | Shift in ν(N-H) and δ(N-H) bands upon coordination |

This table is illustrative and based on the general properties of copper(II) diamine complexes.

Main group metals are also known to form complexes with diamine ligands, although they are generally less numerous than their transition metal counterparts. The coordination chemistry of this compound with main group metals such as lithium, magnesium, and aluminum would likely be influenced by the strong electrostatic interactions between the metal ion and the nitrogen donor atoms. These complexes could find applications in catalysis and as precursors for materials synthesis. The synthesis would follow similar procedures to those for transition metal complexes, and characterization would employ similar analytical techniques, with a greater emphasis on NMR spectroscopy for diamagnetic complexes.

Stereochemistry of Coordination Compounds

The coordination of this compound to a metal center can lead to the formation of various stereoisomers. The presence of a chiral center is not inherent to the ligand itself in its unbound state. However, upon coordination, the nitrogen atom of the secondary amine becomes a stereocenter if the complex is chiral.

In an octahedral complex of the type [M(this compound)₃]ⁿ⁺, several diastereomers and enantiomers are possible due to the arrangement of the ligands around the metal center (Δ and Λ configurations) and the conformation of the chelate rings. For a single this compound ligand in a square planar or octahedral complex, geometric isomers (cis and trans) can exist depending on the placement of other ligands.

The stereochemistry of such complexes would be a critical factor in their application in asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome of the reaction. The characterization of these stereoisomers would require techniques such as circular dichroism (CD) spectroscopy and X-ray crystallography of single crystals.

Role as a Ligand in Homogeneous Catalysis

Diamine ligands are integral components of many homogeneous catalysts. rsc.org Metal complexes containing diamine ligands have been successfully employed in a variety of catalytic transformations, including hydrogenation, N-alkylation, and C-C coupling reactions. rsc.orgunl.ptacs.org

The this compound ligand, with its combination of a primary and a secondary amine, could offer unique properties in a catalytic setting. The electronic and steric properties of the ligand can be tuned by the hexyl substituent, which in turn can influence the activity and selectivity of the metal catalyst. For example, in reactions such as the N-alkylation of amines with alcohols, ruthenium complexes with diamine ligands have shown high efficiency. acs.org It is plausible that a ruthenium or iridium complex of this compound could catalyze similar transformations.

The presence of both a primary and a secondary amine could also be exploited in bifunctional catalysis, where one amine group anchors the ligand to the metal while the other participates directly in the catalytic cycle, for instance, through proton transfer.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Asymmetric Hydrogenation | Ruthenium, Iridium, Rhodium | Chiral complexes could induce enantioselectivity. nih.gov |

| N-Alkylation of Amines | Cobalt, Ruthenium | Diamine ligands are known to be effective in this transformation. rsc.orgunl.ptacs.org |

| Olefin Polymerization | Zirconium, Titanium | Diamine-based ligands are used in non-metallocene catalysts. mdpi.com |

This table presents potential applications based on the known catalytic activity of similar diamine complexes.

Catalytic Applications of N Hexylhexane 1,6 Diamine and Its Derivatives

Organocatalysis

There is no specific information available in the reviewed scientific literature on the use of N'-hexylhexane-1,6-diamine or its derivatives as organocatalysts. Organocatalysis often employs chiral diamines as key components of catalysts for various asymmetric transformations. These diamines can act as Brønsted bases, Brønsted acids, or form part of more complex catalytic systems involving hydrogen bonding or iminium/enamine activation. However, studies specifically investigating the potential of this compound in these roles have not been identified.

Metal-Ligand Catalysis

The utility of this compound and its derivatives as ligands in metal-catalyzed reactions is not documented in the available literature. Diamines are fundamental ligands in coordination chemistry and are crucial in a vast array of metal-catalyzed processes. They can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability.

Asymmetric Catalysis

No specific examples of this compound or its derivatives being employed as chiral ligands in asymmetric catalysis were found in the reviewed literature. The development of chiral diamine ligands has been a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules. These ligands, when complexed with transition metals, can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction. While numerous chiral diamines have been successfully used, the application of this compound in this context is not reported.

C-H Functionalization Reactions

The application of this compound or its derivatives in directing or facilitating C-H functionalization reactions is not described in the surveyed scientific literature. C-H functionalization is a powerful tool in organic synthesis, and the design of ligands that can direct a metal catalyst to a specific C-H bond is a key area of research. Diamine-containing directing groups are known, but there is no indication that this compound has been explored for this purpose.

Catalyst Support and Immobilization Strategies

Information regarding the use of this compound in catalyst support and immobilization strategies is not available in the reviewed literature. Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and facilitating product purification. Diamine functionalities can be used to anchor metal complexes to solid supports. However, the specific use of this compound for this purpose has not been documented.

In-depth Analysis of this compound in Supramolecular Chemistry and Self-Assembly

Initial searches for the specific chemical compound this compound have not yielded sufficient research data to provide a detailed article on its role in supramolecular chemistry and self-assembly as outlined. The following sections are based on the general principles of supramolecular chemistry and the behavior of analogous N-alkylated diamines. Further experimental research on this compound is required to fully elucidate its specific properties and applications.

Supramolecular Chemistry and Self Assembly

N'-hexylhexane-1,6-diamine, a derivative of hexane-1,6-diamine, possesses a molecular structure conducive to participation in supramolecular chemistry and self-assembly processes. The presence of both a primary and a secondary amine group, along with a flexible hexyl chain and a hexane (B92381) spacer, allows for a variety of non-covalent interactions that can drive the formation of ordered structures. These interactions are fundamental to the construction of complex and functional supramolecular architectures.

The primary and secondary amine groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This dual functionality is a key factor in the formation of extensive hydrogen bonding networks. In the solid state, it is anticipated that these molecules would arrange in a head-to-tail fashion, creating chains or sheets stabilized by intermolecular N-H···N hydrogen bonds. The presence of the hexyl group would likely influence the packing of these networks, potentially leading to layered structures where the alkyl chains segregate into nonpolar domains.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intermolecular | Primary Amine (N-H) | Secondary Amine (N) | Chain/Sheet Formation |

| Intermolecular | Secondary Amine (N-H) | Primary Amine (N) | Network Stabilization |

| Intermolecular | Primary/Secondary Amine (N-H) | Solvent/Guest Molecule | Co-crystal Engineering |

The flexible nature of this compound, combined with its hydrogen bonding capabilities, makes it a potential candidate for participation in host-guest chemistry. While not a pre-organized macrocyclic host itself, it can co-assemble with other molecules to form host lattices capable of encapsulating guest species. The aliphatic chains can create hydrophobic pockets within a more polar, hydrogen-bonded framework, allowing for the inclusion of nonpolar guest molecules.

The principles of host-guest chemistry often rely on a combination of hydrogen bonding, hydrophobic effects, and size/shape complementarity. N-alkyl diamines can interact with various host molecules, such as crown ethers or cyclodextrins, where the alkyl chain is encapsulated within the host's cavity while the amine groups interact with the host's exterior or with other components of the supramolecular assembly. The specific geometry and binding affinity would be dependent on the size of the host cavity and the length of the alkyl substituent on the diamine.

The amine functional groups of this compound can serve as anchoring points for the formation of self-assembled monolayers (SAMs) on various substrates, such as gold, silicon oxide, and other metal surfaces. The molecule would likely orient itself with the amine groups binding to the surface, while the hexyl and hexane chains extend away from it. This would result in a hydrocarbon-terminated surface, altering the surface properties, such as wettability and adhesion.

The quality and packing density of the resulting SAM would be influenced by the nature of the substrate, the solvent used for deposition, and the temperature. The interplay between the head group-substrate interaction, the van der Waals interactions between the alkyl chains, and the potential for intermolecular hydrogen bonding between adjacent molecules would dictate the final structure of the monolayer. Such functionalized surfaces could find applications in areas like corrosion inhibition, biocompatible coatings, and molecular electronics.

Table 2: Factors Influencing SAM Formation with this compound

| Factor | Influence |

|---|---|

| Substrate | Determines the binding chemistry of the amine head groups. |

| Solvent | Affects the solubility and transport of the molecule to the surface. |

| Temperature | Influences the kinetics of assembly and the final ordering of the monolayer. |

| Alkyl Chain Length | Affects the packing density and thickness of the monolayer. |

Materials incorporating this compound could be designed to be responsive to external stimuli, such as pH, temperature, or the presence of specific chemical species. The amine groups are basic and can be protonated at low pH. This protonation would introduce electrostatic repulsion and disrupt hydrogen bonding networks, leading to a change in the material's structure and properties. This pH-responsiveness could be harnessed in applications such as drug delivery systems or sensors.

Furthermore, the melting and phase transitions of supramolecular assemblies containing this compound would be sensitive to temperature. The disruption of the relatively weak non-covalent interactions upon heating could lead to a reversible change in the material's properties. The specific response would be tunable by modifying the chemical structure of the diamine or by incorporating it into a larger polymer or gel network.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for predicting molecular properties. However, a diligent search for DFT studies specifically on N'-hexylhexane-1,6-diamine has yielded no results.

Molecular Geometry and Conformation Analysis

A conformational analysis of this compound using DFT would typically involve optimizing the geometry of various possible conformers to determine their relative stabilities. This would provide insights into the molecule's preferred three-dimensional structure, including bond lengths, bond angles, and dihedral angles. At present, no such analysis for this compound has been found in the reviewed literature.

Electronic Structure and Reactivity Prediction

DFT calculations are frequently employed to understand the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations help in predicting the molecule's reactivity, including its nucleophilic and electrophilic sites. Specific data regarding the electronic structure and reactivity predictions for this compound are not available in published research.

Spectroscopic Property Prediction

Theoretical predictions of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, are a common application of DFT. These predicted spectra can be invaluable in the identification and characterization of a compound. No published studies were found that report the predicted spectroscopic properties of this compound based on DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide detailed information about its conformational flexibility over time and its interactions with other molecules or a solvent. This would be particularly useful for understanding its behavior in different environments. A search of the scientific literature did not uncover any studies that have performed molecular dynamics simulations on this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. Such studies would be critical for understanding the synthesis and reactivity of this compound. Despite the utility of these methods, no research detailing quantum chemical calculations of reaction mechanisms involving this compound is currently available in the public domain.

Emerging Research Areas and Future Perspectives

Integration in Advanced Functional Materials

The unique bifunctional nature of N'-hexylhexane-1,6-diamine, featuring a primary and a secondary amine group separated by a flexible hexamethylene chain, makes it a promising candidate for the synthesis of novel polymers and functional materials. The presence of the hexyl group can impart specific properties such as hydrophobicity, solubility in organic solvents, and altered intermolecular interactions.

Potential Applications in Polymer Chemistry:

Monomer for Specialty Polyamides and Polyurethanes: As a diamine, it can be a monomer for the synthesis of polyamides and polyurethanes. The hexyl substituent would disrupt the regular polymer chain packing seen in polymers like Nylon 6,6, potentially leading to materials with lower crystallinity, increased flexibility, and tailored mechanical properties.

Epoxy Resin Curing Agent: Diamines are widely used as curing agents for epoxy resins. This compound could serve as a cross-linking agent, with the hexyl group influencing the cross-link density and the resulting material's thermomechanical properties.

Research into related N-substituted diamines has demonstrated their utility in creating materials with controlled properties. For instance, the modification of diamine monomers is a key strategy in developing high-performance polymers.

Bio-inspired Chemistry and Biomimetic Systems

The structure of this compound, combining a hydrophilic diamine core with a lipophilic hexyl chain, is reminiscent of amphiphilic molecules found in biological systems, such as lipids and certain amino acid side chains. This amphiphilicity opens avenues for its use in bio-inspired and biomimetic applications.

Potential Roles in Biomimetic Systems:

Self-Assembling Systems: In aqueous environments, molecules with both hydrophilic and hydrophobic moieties can self-assemble into organized structures like micelles or vesicles. This compound could be a building block for creating such supramolecular assemblies, which have applications in drug delivery and as nanoreactors.

Components of Synthetic Biomaterials: The amine groups can be functionalized with bioactive molecules, while the hexyl group can interact with lipid membranes or hydrophobic pockets of proteins. This makes it a potential component for designing synthetic hydrogels and other biomaterials that can mimic the extracellular matrix or interact with cellular systems in a controlled manner.

Sustainable Chemical Processes and Circular Economy Contributions

The development of sustainable chemical processes is a major focus of modern chemistry. The synthesis and application of compounds like this compound can be designed to align with the principles of green chemistry and the circular economy.

Contributions to a Circular Economy:

Bio-based Synthesis: There is a growing interest in producing chemical building blocks from renewable feedstocks. nih.gov Research has focused on the biosynthesis of diamines like hexane-1,6-diamine from sources such as glucose, which can reduce the reliance on fossil fuels. nih.gov Developing biocatalytic routes to this compound from bio-based precursors would be a significant step towards sustainability.

Designing for Recyclability: Incorporating monomers like this compound into polymers could be engineered to facilitate easier depolymerization and monomer recovery. This "design for recycling" approach is crucial for creating a circular economy for plastics and other materials.

The broader chemical industry is increasingly looking towards chemistry to provide innovative products derived from renewable feedstocks that are designed for reuse and recycling. rsc.org

Development of Novel Synthetic Routes and Applications

The future development of this compound will heavily depend on the establishment of efficient and scalable synthetic routes. While a direct synthesis is not widely reported, it could likely be prepared through the mono-N-alkylation of hexane-1,6-diamine with a hexyl halide or via reductive amination of an aldehyde with hexane-1,6-diamine.

Future Research Directions:

Catalytic Synthesis: Exploring selective catalytic methods for the mono-N-alkylation of diamines would provide an efficient route to this and related compounds, minimizing the formation of di-substituted byproducts.

Exploration of New Applications: As the compound becomes more accessible through optimized synthesis, research can expand into new application areas. These could include its use as a corrosion inhibitor, a component in metal-organic frameworks (MOFs), or as a ligand for catalysts.

The table below summarizes the key areas of emerging research for this compound and its potential contributions.

| Research Area | Potential Application/Contribution | Key Structural Feature |

| Advanced Functional Materials | Monomer for specialty polymers, epoxy curing agent. | Asymmetric diamine with a hexyl group. |

| Bio-inspired Chemistry | Self-assembling systems, synthetic biomaterials. | Amphiphilic nature (hydrophilic amine groups, hydrophobic hexyl chain). |

| Sustainable Chemical Processes | Bio-based production, design for recyclable materials. | Potential for synthesis from renewable feedstocks. |

| Novel Synthetic Routes | Development of selective and efficient synthesis methods. | Mono-N-substituted diamine structure. |

Q & A

Q. What are the established synthetic routes for N'-hexylhexane-1,6-diamine in laboratory settings?

this compound can be synthesized via catalytic hydrogenation of nitrile precursors such as adiponitrile, followed by alkylation or methylation steps to introduce the hexyl substituents. Alternative methods include reductive amination of hexanediol derivatives using transition-metal catalysts (e.g., Raney nickel) under controlled hydrogen pressure . Reaction optimization typically involves monitoring pH, temperature (80–120°C), and catalyst loading to minimize side products like cyclized amines.

Q. Which spectroscopic techniques are recommended for characterizing the purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, with characteristic peaks for methylene (-CH₂-) and amine (-NH-) groups. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹) . Quantitation of residual solvents or byproducts requires calibration against certified reference standards.

Q. What safety protocols are essential for handling this compound in laboratory environments?

Due to its high toxicity and volatility, researchers must use fume hoods, nitrile gloves, and sealed reaction vessels. Storage should be in inert atmospheres (argon/nitrogen) at ≤4°C to prevent degradation. Emergency protocols include immediate neutralization of spills with weak acids (e.g., citric acid) and disposal via hazardous waste channels compliant with EPA/ECHA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity values for this compound derivatives?

Contradictions in toxicity data (e.g., LD₅₀ variations between 50–200 mg/kg in rodent studies) may arise from differences in isomer purity, solvent carriers, or assay methodologies. Validation requires:

- Replicating studies under standardized OECD/EPA test conditions.

- Cross-referencing in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in vivo models.

- Analyzing impurities via LC-MS to rule out confounding contaminants .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Yield optimization involves:

- Screening catalysts (e.g., Pd/C vs. PtO₂) to balance hydrogenation efficiency and selectivity.

- Employing Design of Experiments (DoE) to model interactions between temperature, pressure, and stoichiometry.

- Using additives like ammonium formate to suppress side reactions. Recent patents highlight microwave-assisted synthesis for reduced reaction times (30–60 minutes) and improved yields (>85%) .

Q. How can computational modeling guide the design of this compound derivatives for drug delivery applications?

Density Functional Theory (DFT) simulations predict amine pKa values and lipophilicity (logP) to optimize cellular uptake. Molecular dynamics models assess interactions with lipid bilayers or polymeric carriers. Experimental validation includes synthesizing fluorinated analogs (e.g., trifluoromethyl derivatives) to enhance stability and tracking biodistribution via radiolabeling (¹⁴C or ³H) .

Q. What methodological frameworks ensure data reliability in studies involving this compound?

Rigorous data quality requires:

- Triangulation : Cross-validating results via multiple techniques (e.g., NMR, HPLC, and elemental analysis).

- Member Checking : Sharing preliminary findings with collaborators to identify analytical biases.

- Statistical Robustness : Applying ANOVA or t-tests to assess significance, with strict adherence to error margins (±2σ) .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.